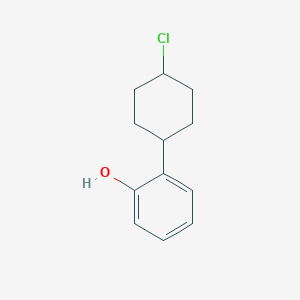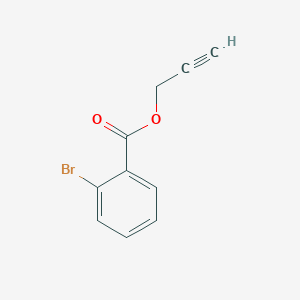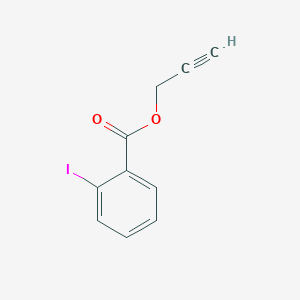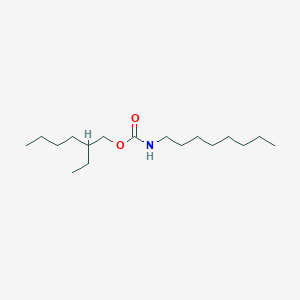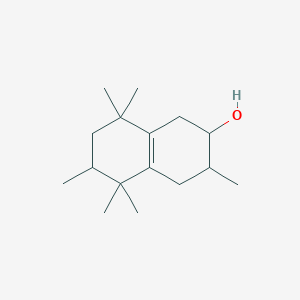
3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol is a polycyclic musk compound. It is widely used as a fragrance ingredient in consumer products, such as soaps, detergents, cosmetics, and cleaning agents . This compound is known for its musky, warm, and tenacious odor, making it a popular choice in the fragrance industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol involves several steps. One common method includes the reaction of 1,2,3,4-tetrahydro-1,1,3,4,4,6-hexamethyl-7-naphthyl methyl ketone with appropriate reagents under controlled conditions . The reaction typically requires a temperature range of 20-25°C and involves the use of solvents like chloroform and ethyl acetate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the final product meets the required quality standards .
化学反応の分析
Types of Reactions
3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a reference standard in analytical methods such as gas chromatography.
Biology: Studied for its potential effects on biological systems and its interaction with various enzymes.
Medicine: Investigated for its potential therapeutic properties and its role in drug formulations.
Industry: Widely used in the fragrance industry and in the production of personal care products
作用機序
The mechanism of action of 3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic musky odor . The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
類似化合物との比較
Similar Compounds
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Another polycyclic musk with a similar structure and odor profile.
1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran: Used in fragrances with a similar musky scent.
Uniqueness
3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol is unique due to its specific molecular structure, which provides a distinct and long-lasting musky odor. Its stability and compatibility with various formulations make it a preferred choice in the fragrance industry .
特性
CAS番号 |
105937-65-3 |
|---|---|
分子式 |
C16H28O |
分子量 |
236.39 g/mol |
IUPAC名 |
3,5,5,6,8,8-hexamethyl-1,2,3,4,6,7-hexahydronaphthalen-2-ol |
InChI |
InChI=1S/C16H28O/c1-10-7-13-12(8-14(10)17)15(3,4)9-11(2)16(13,5)6/h10-11,14,17H,7-9H2,1-6H3 |
InChIキー |
VDOQNZRRUACSIF-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(CC1O)C(CC(C2(C)C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


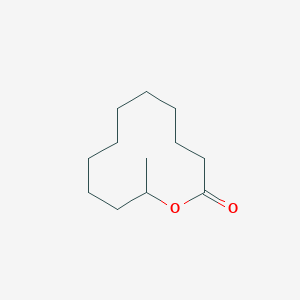

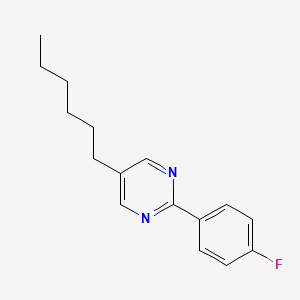
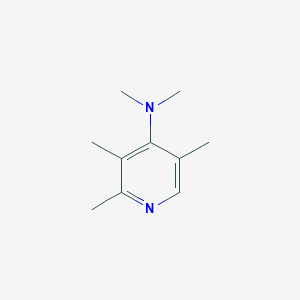
![2-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14337754.png)


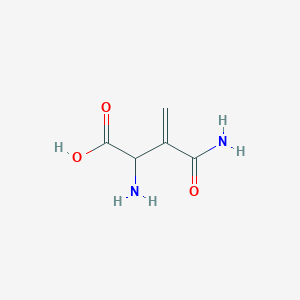

![6-Oxo-3-{2-[4-(2-phenoxyethoxy)phenyl]hydrazinylidene}cyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14337787.png)
